Gallopamil

Descripción general

Descripción

Gallopamil es un bloqueador de los canales de calcio tipo L que es un análogo de la verapamilo. Se utiliza principalmente en el tratamiento de ritmos cardíacos anormales y angina de pecho . El compuesto es conocido por su alta potencia y especificidad en la focalización de los canales de calcio, lo que lo convierte en un fármaco valioso en la medicina cardiovascular .

Aplicaciones Científicas De Investigación

Gallopamil tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de bloqueadores de los canales de calcio y sus interacciones con varios receptores.

Biología: this compound se utiliza en la investigación sobre la señalización de calcio celular y sus efectos sobre las funciones celulares.

Mecanismo De Acción

Gallopamil ejerce sus efectos al bloquear los canales de calcio tipo L, que son responsables de la entrada de iones de calcio en las células del músculo cardíaco y liso . Al inhibir estos canales, this compound reduce la contractilidad del corazón y dilata los vasos sanguíneos, lo que lleva a una disminución de la demanda de oxígeno y una mejora del flujo sanguíneo . Este mecanismo es particularmente beneficioso en el tratamiento de afecciones como la angina de pecho y las arritmias .

Análisis Bioquímico

Biochemical Properties

Gallopamil acts as a potent inhibitor of L-type calcium channels, which are essential for the influx of calcium ions into cells. By blocking these channels, this compound reduces calcium ion concentration within cells, leading to decreased muscle contraction. This inhibition is concentration-dependent, with an IC50 value of 10.9 μM . This compound interacts with various biomolecules, including calcium channels and parietal cells, where it inhibits acid secretion . The compound’s interaction with calcium channels is characterized by its ability to bind to the channel and prevent calcium ions from entering the cell, thereby modulating cellular activities.

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. In cardiac cells, this compound reduces the contractility of the myocardium by inhibiting calcium influx, which is essential for muscle contraction . This leads to a decrease in heart rate and blood pressure. In smooth muscle cells, this compound inhibits the bioelectrical automaticity and electromechanical coupling, resulting in vasodilation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type calcium channels, specifically at the alpha-1 subunit. This binding prevents the influx of calcium ions into the cell, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . This compound also inhibits the activity of enzymes involved in calcium signaling pathways, further modulating cellular functions. The compound’s ability to inhibit acid secretion in parietal cells is attributed to its interaction with calcium channels, which are essential for acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 2-3 hours in plasma . Long-term studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods . Degradation of the compound can occur, leading to a decrease in its potency. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as inhibition of calcium influx and acid secretion, persist over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces ventricular tachycardia and prevents fibrillation without significantly affecting heart rate . At higher doses, the compound can cause adverse effects such as hypotension and bradycardia . Threshold effects have been observed, with a minimum effective dose required to achieve the desired therapeutic outcomes. Toxic effects at high doses include severe cardiovascular depression and potential toxicity to other organs .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through N-dealkylation and O-demethylation pathways . The N-dealkylation pathway involves the removal of alkyl groups from the nitrogen atom, resulting in the formation of secondary amines. The O-demethylation pathway involves the removal of methyl groups from the oxygen atoms on the aromatic rings, producing monophenolic metabolites. These metabolic processes are catalyzed by liver enzymes, including cytochrome P450 . The metabolites of this compound are further conjugated and excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. This compound’s interaction with transporters and binding proteins, such as albumin, influences its localization and accumulation in specific tissues . The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with calcium channels . The compound’s activity is influenced by its localization, as it needs to be in proximity to calcium channels to exert its effects. Post-translational modifications, such as phosphorylation, can also affect this compound’s targeting and function within cells . The compound’s ability to inhibit calcium influx is dependent on its localization to the cell membrane, where it can effectively block calcium channels .

Métodos De Preparación

Gallopamil se sintetiza mediante una serie de reacciones de alquilación. El paso inicial implica la alquilación de 3,4,5-trimetoxifenilacetonitrilo con cloruro de isopropilo utilizando amida de sodio como base para formar un nitrilo intermedio . Este intermedio se somete a una segunda alquilación con un cloruro de alquilo específico para producir this compound . Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Gallopamil se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente las que involucran sus grupos metoxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Gallopamil es estructuralmente similar a la verapamilo, otro bloqueador de los canales de calcio tipo L . Ambos compuestos comparten mecanismos de acción y aplicaciones terapéuticas similares. This compound se distingue por su mayor potencia y especificidad . Otros compuestos similares incluyen diltiazem y nifedipino, que también se dirigen a los canales de calcio pero difieren en sus estructuras químicas y perfiles farmacocinéticos .

Propiedades

IUPAC Name |

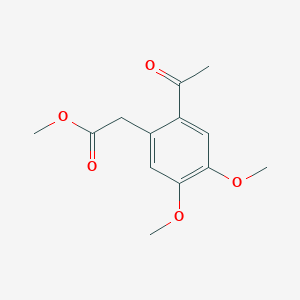

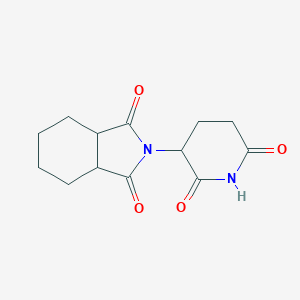

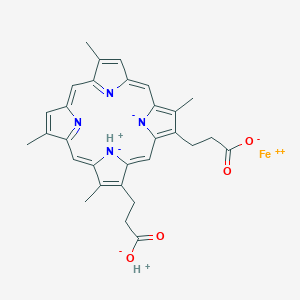

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWNAFCTODIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045172 | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-47-8 | |

| Record name | (±)-Gallopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gallopamil?

A1: this compound primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]

Q2: How does blocking calcium channels lead to the therapeutic effects of this compound?

A2: By blocking calcium channels, this compound reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: this compound can also slow the heart rate, further reducing myocardial oxygen demand. [, ]

Q3: Does this compound exert effects beyond calcium channel blockade?

A3: Research suggests that this compound might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []

Q4: Is there evidence of this compound influencing neutrophil function?

A4: In vitro and in vivo studies demonstrate that this compound can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - this compound - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)

Q6: How does the structure of this compound relate to its pharmacological activity?

A6: this compound belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []

Q7: Are there any known structural modifications that alter the activity profile of this compound?

A7: LU49700, a metabolite of this compound, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.

Q8: Does the pharmacokinetic profile of this compound exhibit any stereoselectivity?

A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]

Q9: How is this compound metabolized, and what are the major metabolic pathways?

A10: this compound is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []

Q10: What is the primary route of this compound elimination?

A11: this compound and its metabolites are primarily eliminated through the kidneys. [, ]

Q11: What are the primary applications of this compound in clinical settings?

A12: this compound is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: this compound demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]

Q12: Is there evidence supporting the use of this compound during percutaneous transluminal coronary angioplasty (PTCA)?

A13: Studies indicate that intracoronary administration of this compound during PTCA can reduce myocardial ischemia. []

Q13: Has this compound shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?

A14: Animal studies show that this compound, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []

Q14: Does this compound demonstrate any potential in treating airway remodeling in asthma?

A15: A clinical trial suggests that this compound may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []

Q15: What is the general safety profile of this compound?

A16: this compound is generally well-tolerated. The most common adverse effect is constipation. [, , ]

Q16: Are there any clinically significant drug-drug interactions associated with this compound?

A17: Yes, concurrent use of this compound with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)